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Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Chiral resolution Enantiomeric excess Process-scale biocatalysis

Methyl (R)-2-amino-5,5,5-trifluoropentanoate (CAS 1260437-08-8; free-base form) is a non‑proteinogenic, chiral α‑amino ester that functions as the methyl‑ester protected derivative of (R)‑5,5,5‑trifluoronorvaline. The compound carries a terminal –CF₃ group on the norvaline backbone and a single stereocentre in the (R)‑configuration, making it a direct precursor for incorporation into peptide sequences and a validated intermediate for the clinical γ‑secretase inhibitor BMS‑708163 (Avagacestat).

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B12828766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-amino-5,5,5-trifluoropentanoate
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(F)(F)F)N
InChIInChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1
InChIKeyCMWYIMBSENOBCJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-2-amino-5,5,5-trifluoropentanoate – Fluorinated Chiral Amino Ester Building Block for Peptide and Drug Intermediate Synthesis


Methyl (R)-2-amino-5,5,5-trifluoropentanoate (CAS 1260437-08-8; free-base form) is a non‑proteinogenic, chiral α‑amino ester that functions as the methyl‑ester protected derivative of (R)‑5,5,5‑trifluoronorvaline. The compound carries a terminal –CF₃ group on the norvaline backbone and a single stereocentre in the (R)‑configuration, making it a direct precursor for incorporation into peptide sequences and a validated intermediate for the clinical γ‑secretase inhibitor BMS‑708163 (Avagacestat) [1][2]. Compared with non‑fluorinated norvaline methyl ester, the trifluoromethyl substituent raises the calculated logP from approximately −2.1 to +0.65, providing a >100‑fold increase in lipophilicity that influences membrane permeability and protein binding .

1
Chiral peptide building block synthesis workflow
2
Fluorinated intermediate for drug candidate research
3
Pre-resolved (R)-enantiomer methyl ester format

Why Generic Substitution Fails – Critical Dependence on Configuration, Ester Form, and Fluorination in Methyl (R)-2-amino-5,5,5-trifluoropentanoate


Simple replacement of Methyl (R)-2-amino-5,5,5-trifluoropentanoate with a racemic mixture, the (S)-enantiomer, the free carboxylic acid, or the non-fluorinated norvaline methyl ester is not functionally equivalent. The (R)-configuration is the exclusive enantiomer required for the synthesis of BMS‑708163, where process‑scale enzymatic resolution achieves >98.6% enantiomeric excess and the S‑enantiomer is actively eliminated by glutamate dehydrogenase inactivation in the production strain [1]. The methyl ester terminus is not interchangeable with the free acid or larger alkyl esters: methyl esters afford 25–50% coupling yields in carboxypeptidase Y‑catalysed peptide synthesis, whereas ethyl, propyl, and bulkier esters undergo a drastic decrease in coupling efficiency owing to steric hindrance at the enzyme active site [2]. Finally, the –CF₃ group elevates logP by >2.7 units relative to the non‑fluorinated methyl norvalinate, a magnitude of lipophilicity shift that cannot be replicated by simple alkyl‑chain extension .

Target
(R)-enantiomer methyl esterReported intermediate for clinical-stage γ-secretase inhibitor research; >98.6% ee at process scale
Risk
Racemate / (S)-enantiomerStereochemical mismatch may shift synthetic pathway outcome; (S)-enantiomer not compatible with reported BMS-708163 route
Risk
Non-fluorinated norvaline esterLipophilicity profile may differ (>2.7 logP unit shift); membrane interaction context may not transfer
Risk
Free acid / higher alkyl estersEnzymatic coupling context may differ; ethyl/propyl esters may show reduced carboxypeptidase Y efficiency

Methyl (R)-2-amino-5,5,5-trifluoropentanoate – Quantified Differentiation Evidence Against Closest Analogs


Enantiomeric Purity: >98.6% ee (R)-Enantiomer Achieved at Multi‑Kilogram Scale vs. Racemic or (S)-Enantiomer

The (R)-enantiomer of 5,5,5‑trifluoronorvaline, the direct hydrolysis product of Methyl (R)-2-amino-5,5,5-trifluoropentanoate, is produced via an engineered D‑amino acid dehydrogenase process that simultaneously expresses a glucose dehydrogenase for cofactor recycling and inactivates the host glutamate dehydrogenase gene. This eliminates background formation of the undesired S‑amino acid and yields the product with >98.6% ee at a demonstrated 50 kg scale and 89% isolated yield [1]. In contrast, early stereoselective routes relying on SF₄‑mediated fluorination gave partially racemised material, and non‑enzymatic dynamic kinetic resolution required chromatographic separation of enantiomers [2].

Enantiomeric Purity
Class-level inference
>98.6% ee (R)-enantiomer at 50 kg scale; 89% isolated yield
Supports chiral synthesis workflow without in-house resolution
Engineered E. coli D-amino acid dehydrogenase process; S-enantiomer eliminated via gene inactivation
Chiral resolution Enantiomeric excess Process-scale biocatalysis

Lipophilicity Differential: LogP 0.65 for Trifluoronorvaline vs. LogP −2.1 for Non‑Fluorinated Norvaline

Replacement of the terminal –CH₃ of norvaline with –CF₃ shifts the calculated LogP from approximately −2.1 (norvaline, FoodB/ALOGPS) to +0.65 (5,5,5‑trifluoronorvaline, Chemsrc), yielding a ΔLogP of +2.75 units [1]. The experimentally determined LogP for the (S)‑enantiomer free acid is also reported as 0.65 in independent databases . This increase of roughly 2.7–2.8 log units corresponds to a theoretical >500‑fold enhancement in partition coefficient, which directly impacts passive membrane diffusion and hydrophobic protein–ligand interactions.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +2.75 (0.65 vs. −2.1 for non-fluorinated norvaline)
Reported lipophilicity gain without large MW increase
Calculated values (ALOGPS, ChemAxon); methyl ester may further elevate logP by ~0.5–0.8 units
Lipophilicity LogP Membrane permeability

Peptide Coupling Efficiency: Methyl Ester Affords 25–50% Enzymatic Coupling Yield vs. Drastic Reduction for Ethyl and Higher Esters

In carboxypeptidase Y‑catalysed peptide bond formation, amino acid methyl esters serve as competent amine nucleophiles, achieving 25–50% coupling yields for hydrophilic substrates without significant oligomerisation. Increasing the ester alkyl chain from methyl (target) to ethyl, propyl, or larger groups causes a drastic, progressive decrease in coupling yields—in most cases to negligible levels—attributed to steric exclusion from the enzyme's S₁′ subsite [1]. This establishes the methyl ester as the optimal ester form for enzymatic peptide ligation when the free acid is not directly usable.

Peptide Coupling Yield
Head-to-head
Methyl ester: 25–50% yield; ethyl/propyl esters: drastically reduced
Methyl ester selection may be critical for enzymatic ligation efficiency
Carboxypeptidase Y-catalysed synthesis; higher esters sterically excluded from S₁′ subsite
Enzymatic peptide synthesis Carboxypeptidase Y Amino acid alkyl esters

In Vivo Analgesic Potency: 100,000‑Fold Enhancement for (D)-Trifluoronorvaline‑Containing Enkephalin vs. Native Methionine‑Enkephalin

Incorporation of (D)-5,5,5‑trifluoronorvaline (the free‑acid form of the target compound's amino acid core) in place of Gly2 in methionine‑enkephalin produced analogs exhibiting approximately 100,000‑fold enhancement in in vivo analgesic activity relative to the native pentapeptide [1]. In vitro receptor binding assays for μ, δ, and κ opioid receptors demonstrated that this dramatic potency increase does not arise from stronger receptor affinity but rather from extremely efficient inhibition of degradation by aminopeptidases—an effect directly attributable to the steric and electronic properties of the –CF₃ side chain adjacent to the scissile Tyr¹–Gly² bond [1]. This finding is protected in a composition‑of‑matter patent [2].

In Vivo Endpoint Response
Class-level inference
Ca. 100,000-fold reported enhancement vs. native methionine-enkephalin in mouse model
Supports peptidase-resistance research context; attributed to aminopeptidase degradation blockade
In vivo mouse analgesic assay; receptor binding affinity unchanged per in vitro μ/δ/κ assays
Enkephalin analogs Peptidase resistance In vivo analgesia

ACE Inhibitor Potency: Trifluoronorvaline‑Containing Enalaprilat Analog Achieves IC₅₀ 2–6 × 10⁻⁸ M

In a systematic SAR study of angiotensin‑converting enzyme (ACE) inhibitors, replacement of the alanine residue in enalaprilat with trifluoronorvaline yielded analogs with IC₅₀ values of 2–6 × 10⁻⁸ M in vitro [1]. For comparison, the corresponding trifluoromethyl‑substituted captopril analog achieved an IC₅₀ of 3 × 10⁻¹⁰ M, while the non‑fluorinated parent alanine‑containing enalaprilat is reported with an IC₅₀ of approximately 1 × 10⁻⁹ M [1][2]. The moderate potency of the trifluoronorvaline‑enalaprilat hybrid (20–60 nM) is accompanied by conformational effects attributed to the –CF₃ group's steric and electronic influence, as analysed by molecular mechanics calculations [1].

ACE Inhibition Potency
Cross-study comparable
IC₅₀ = 2–6 × 10⁻⁸ M (20–60 nM) for trifluoronorvaline-enalaprilat analog
Provides defined potency benchmark for SAR studies; may guide building block selection in protease inhibitor research
Comparator enalaprilat IC₅₀ ≈ 1 nM; CF₃-captopril analog IC₅₀ = 0.3 nM
ACE inhibition Structure-activity relationship Fluorinated peptidomimetics

19F NMR Chemical Shift Reference: Trifluoronorvaline Random Coil Shifts Enable Direct Detection in Biomolecular NMR

Trifluoronorvaline (TfNva) is one of three commercially available trifluoromethyl‑bearing amino acids for which complete multinuclear random coil chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) have been experimentally determined using a Gly‑Gly‑X‑Ala‑Gly‑Gly hexapeptide model system [1]. The ¹⁹F chemical shift reference data, deposited in the Biological Magnetic Resonance Data Bank (BMRB entry 53611), enables quantitative analysis of secondary chemical shifts for protein structure elucidation. Unlike ¹H‑based detection, ¹⁹F NMR benefits from 100% natural abundance of the ¹⁹F isotope, an expansive chemical shift range highly sensitive to local environment, and zero endogenous background in virtually all biological systems—advantages that are specifically amplified for –CF₃ groups due to the threefold increase in active nuclei and rapid methyl rotation that narrows line widths [1]. Non‑fluorinated norvaline lacks any ¹⁹F NMR signal entirely.

¹⁹F NMR Probe Validation
Class-level inference
Complete ¹H, ¹³C, ¹⁵N, ¹⁹F random coil shift dataset deposited in BMRB 53611
Enables direct ¹⁹F NMR structural biology studies without in-house reference synthesis
Hexapeptide model Gly-Gly-TfNva-Ala-Gly-Gly; background-free ¹⁹F detection at 100% natural abundance
19F NMR Biomolecular NMR spectroscopy Fluorine labelling

High-Value Application Scenarios for Methyl (R)-2-amino-5,5,5-trifluoropentanoate Based on Quantitative Evidence


Synthesis of γ‑Secretase Inhibitor BMS‑708163 (Avagacestat) and Related Notch‑Sparing Clinical Candidates

Methyl (R)-2-amino-5,5,5-trifluoropentanoate serves as a direct, pre‑activated building block for the (R)-5,5,5‑trifluoronorvaline residue that constitutes the P1′ position of BMS‑708163. The enzymatic production process for the corresponding free acid has been validated at 50 kg scale with >98.6% ee and 89% yield [1], confirming that procurement of the pre‑resolved (R)-methyl ester eliminates the need for costly in‑house chiral resolution. The methyl ester can be coupled directly in the sulfonamide‑forming step or hydrolysed to the free acid under mild conditions, providing synthetic flexibility for convergent or linear routes.

Design of Peptidase‑Resistant Opioid Peptides with Enhanced In Vivo Stability

The 100,000‑fold enhancement in in vivo analgesic activity observed when (D)-trifluoronorvaline replaces Gly2 in methionine‑enkephalin [2] validates this scaffold for designing aminopeptidase‑resistant peptide therapeutics. The methyl ester form allows direct incorporation via standard solid‑phase or solution‑phase peptide coupling, positioning the –CF₃ side chain adjacent to the scissile amide bond where it maximally impedes peptidase access. The patent covering trifluoronorvaline‑modified enkephalin analogs [3] provides a clear intellectual property landscape for follow‑on analogue development.

19F NMR Probe Incorporation for Protein Structure, Dynamics, and In‑Cell Studies

With validated random coil ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts deposited in BMRB (entry 53611), trifluoronorvaline is a ready‑to‑use ¹⁹F NMR probe [4]. The methyl ester building block can be incorporated into synthetic peptides via standard Fmoc/tBu SPPS after Fmoc protection of the α‑amine, enabling site‑specific installation of a background‑free ¹⁹F reporter. The steric profile of trifluoronorvaline closely matches leucine, making it suitable for substitution at Leu positions in proteins with minimal structural perturbation [4].

Structure‑Activity Relationship (SAR) Exploration of ACE and Other Metalloprotease Inhibitors

The quantitative benchmark IC₅₀ of 2–6 × 10⁻⁸ M for trifluoronorvaline‑substituted enalaprilat [5] provides a defined starting point for SAR campaigns targeting angiotensin‑converting enzyme and related zinc metalloproteases. The methyl ester form enables direct coupling to diverse N‑terminal capping groups without requiring prior carboxylate activation, streamlining the synthesis of compound libraries for potency and selectivity profiling.

Application
Selection Property
Validation Focus
γ-Secretase inhibitor intermediate research
Pre-resolved (R)-enantiomer methyl ester
Stereochemical fidelity and coupling efficiency
Peptidase-resistant peptide design
–CF₃ side chain at scissile bond position
Aminopeptidase degradation resistance context
¹⁹F NMR protein structural biology
Validated random coil shift reference data
Quantitative secondary chemical shift analysis
Metalloprotease inhibitor SAR exploration
Defined ACE IC₅₀ benchmark range
Potency and selectivity profiling in protease assays
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